molecular formula C7H12O3S B2366494 1-(1,1-Dioxothiolan-2-yl)propan-2-one CAS No. 116154-94-0

1-(1,1-Dioxothiolan-2-yl)propan-2-one

Cat. No. B2366494
CAS RN: 116154-94-0
M. Wt: 176.23
InChI Key: KPZLTKNAKAIBKM-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving 1-(1,1-Dioxothiolan-2-yl)propan-2-one are not well-documented in the literature. More research is needed to understand its reactivity and the types of reactions it can undergo .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, boiling point, and flash point. For this compound, the molecular weight is 130.14200, the density is 1.066g/cm3, the boiling point is 192.2ºC at 760 mmHg, and the flash point is 60.1ºC .

Scientific Research Applications

Photoremovable Protecting Groups

1-Oxoindan-2-yl and 1,3-dioxoindan-2-yl carboxylic acid esters, related to 1-(1,1-Dioxothiolan-2-yl)propan-2-one, can act as photoremovable protecting groups. These compounds release corresponding acids upon reaction with hydrogen or electron donors, and are useful in applications requiring high concentrations of these donors (Literák, Hroudná, & Klán, 2008).

Condensation Reactions

3-{[(Propan-2-yl)sulfanyl)]methyl}but-3-en-2-one and 4-[(propan-2-yl)sulfanyl]-3-{[(propan-2-yl)sulfanyl]methyl}butan-2-one can be synthesized through the condensation of propan-2-one with formaldehyde and propane-2-thiol. The process is influenced by the amount of sodium hydroxide used (Baeva, Nugumanov, Biktasheva, & Safiullin, 2020).

Catalytic Reactions

Gold(I) complexes can catalyze the intermolecular hydroamination of 1-alkenes and ethylene with cyclic ureas, leading to high yields and regioselectivity. This process is significant in the production of various organic compounds (Zhang, Lee, & Widenhoefer, 2009).

Synthesis of Modified Carbohydrates

Propane-1,3-dithiol reacts with certain ketones to yield compounds that resemble modified carbohydrates. These reactions demonstrate the potential for creating new carbohydrate analogues (Valdersnes, Apeland, Flemmen, & Sydnes, 2012).

Room-Temperature Metallation

2-Substituted 1,3-dithiane derivatives can undergo room-temperature metallation and subsequent coupling with disubstituted oxiranes. This process is useful in organic synthesis and the production of various chemicals (Ide & Nakata, 1999).

Thioacetalization Reactions

1-(1,3-Dithian-2-ylidene)propan-2-one can be used effectively in thioacetalization reactions with aldehydes and ketones, providing an efficient method for synthesizing 1,3-dithiane derivatives (Hui, 2009).

properties

IUPAC Name

1-(1,1-dioxothiolan-2-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3S/c1-6(8)5-7-3-2-4-11(7,9)10/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZLTKNAKAIBKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1CCCS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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